Methyl (E)-4-aminobut-2-enoate tfa

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

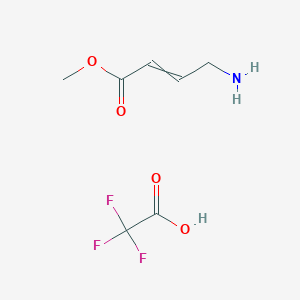

Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid is a compound that combines the properties of an ester and an acid. The ester, methyl (2E)-4-aminobut-2-enoate, is characterized by the presence of an amino group and a double bond in its structure. Trifluoroacetic acid is a strong acid known for its high acidity and is commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4-aminobut-2-enoate typically involves the esterification of (2E)-4-aminobut-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Trifluoroacetic acid can be prepared by the oxidation of trifluoroacetaldehyde or by the hydrolysis of trifluoroacetyl chloride. Industrial production methods often involve the electrochemical fluorination of acetic acid derivatives.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Methyl (2E)-4-aminobut-2-enoate can undergo oxidation reactions to form corresponding oxo compounds.

Reduction: The compound can be reduced to form saturated amines.

Substitution: It can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

Oxidation: Formation of oxo compounds.

Reduction: Formation of saturated amines.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of methyl (2E)-4-aminobut-2-enoate involves its interaction with nucleophiles and electrophiles due to the presence of the amino group and the double bond. Trifluoroacetic acid acts as a strong acid, facilitating protonation and catalysis in various reactions. The molecular targets include nucleophilic centers in organic molecules, and the pathways involve protonation and subsequent reaction with nucleophiles or electrophiles.

Comparison with Similar Compounds

Similar Compounds

Methyl trifluoroacetate: Similar in structure but lacks the amino group.

Trifluoroacetic acid methyl ester: Another ester derivative of trifluoroacetic acid.

Perfluoropropanoic acid: A perfluorinated carboxylic acid with similar properties.

Uniqueness

Methyl (2E)-4-aminobut-2-enoate; trifluoroacetic acid is unique due to the combination of an ester with an amino group and a strong acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.

Biological Activity

Methyl (E)-4-aminobut-2-enoate tfa, also known as a derivative of aminobutenoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and an unsaturated carbon chain. The structural formula can be represented as follows:

This compound is a methyl ester of a substituted amino acid and possesses properties that allow it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and influence cellular signaling. Some key mechanisms include:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Modulation of Protein Interactions : The compound can alter protein-protein interactions, which is crucial in processes such as signal transduction and gene expression regulation.

- Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication, particularly in the context of SARS-CoV-2 protease inhibition .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 ~ 50 μM against target enzymes | |

| Cytotoxicity | CC50 ~ 180 μM in HEK293T cells | |

| Antiviral Potential | Inhibitory effects on viral replication |

Case Study 1: Antiviral Properties

In a study examining the antiviral properties of this compound, researchers found that the compound exhibited significant inhibitory effects against SARS-CoV-2 protease. The half-maximal inhibitory concentration (IC50) was determined to be approximately 0.46 μM, indicating potent antiviral activity. Additionally, the compound displayed low cytotoxicity in cell-based assays, making it a promising candidate for further development as an antiviral agent .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition capabilities of this compound. The compound was tested against various deubiquitinases (DUBs), which are critical in regulating protein degradation pathways. The results demonstrated that the compound effectively inhibited DUB activity, suggesting potential applications in cancer therapy where DUBs play a role in tumor progression .

Research Findings

Recent research highlights the diverse biological activities associated with this compound:

- Structure-Activity Relationship Studies : Modifications to the chemical structure have been shown to enhance potency against specific biological targets, providing insights into optimizing therapeutic efficacy .

- Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is essential for evaluating the clinical potential of this compound.

Properties

IUPAC Name |

methyl 4-aminobut-2-enoate;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.C2HF3O2/c1-8-5(7)3-2-4-6;3-2(4,5)1(6)7/h2-3H,4,6H2,1H3;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPUSJRSVLGGIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCN.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.